molecular formula C6H8F2O2 B6205410 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid CAS No. 2025009-34-9

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

Cat. No.: B6205410
CAS No.: 2025009-34-9
M. Wt: 150.12 g/mol
InChI Key: HWMQJDXCKMHSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Cyclopropylacetic Acid Scaffolds in Modern Organic Synthesis

Fluorinated cyclopropylacetic acid scaffolds are of considerable importance in modern organic synthesis, primarily due to the unique combination of properties imparted by both the cyclopropane (B1198618) ring and fluorine atoms. The cyclopropyl (B3062369) group, as a rigid and strained three-membered ring, offers a level of conformational constraint that is highly sought after in drug design. This rigidity can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. Furthermore, the cyclopropane ring is often used as a metabolically stable isostere for other groups, such as alkenes or gem-dimethyl groups, enhancing the pharmacokinetic profile of a drug candidate.

The introduction of fluorine atoms, particularly a gem-dinal difluoro group (CF2), brings about significant changes in a molecule's physicochemical properties. Fluorine is the most electronegative element, and its presence can alter acidity, basicity, and hydrogen bonding capabilities. The CF2 group is also known to be metabolically stable and can act as a bioisostere for a carbonyl or ether oxygen atom. In the context of a cyclopropylacetic acid scaffold, gem-dinal fluorination can influence the acidity of the carboxylic acid proton and provide a lipophilic element that may enhance membrane permeability. The combination of these features makes fluorinated cyclopropyl scaffolds valuable building blocks for creating novel compounds with potentially improved therapeutic properties, including enhanced metabolic stability and bioactivity. nih.govmdpi.com Research into fluorinated cyclopropyl amino acids, for instance, has demonstrated their utility in generating original peptidomimetics. bldpharm.comgoogleapis.com

Overview of Research Trajectories for 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid and its Derivatives

Direct and extensive academic research on this compound is not widely documented in publicly available literature, suggesting its role may be more prevalent as a specialized intermediate in industrial or proprietary research. However, the research trajectory for its core structure and derivatives can be inferred from patent literature, where it is featured as a key building block in the synthesis of more complex molecules for potential therapeutic use.

For example, a derivative of this compound, specifically the (2,2-difluoro-1-methyl-cyclopropyl)methoxy moiety, has been incorporated into larger, more elaborate chemical entities. googleapis.com In one documented instance, this structural unit is part of a [6-[(2,2-difluoro-1-methyl-cyclopropyl)methoxy]-5-methyl-3-pyridyl] methanone (B1245722) molecule, indicating its use in constructing compounds targeting specific biological pathways. googleapis.com This application highlights the primary research trajectory for this scaffold: its use not as a final product, but as a component to introduce the unique properties of a difluoromethylcyclopropyl group into a larger, pharmacologically active agent. The commercial availability of the closely related precursor, (±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid, further supports the accessibility and interest in this chemical motif for synthetic applications. fishersci.at

The research focus, therefore, appears to be on leveraging the this compound framework to optimize the properties of larger drug candidates, such as improving metabolic stability or fine-tuning conformational rigidity to enhance target binding.

Historical Context of Related Cyclopropyl Compounds in Academic Research and their Biological Relevance

The history of cyclopropane chemistry began in 1881 with its discovery by August Freund, who synthesized the simple cycloalkane from 1,3-dibromopropane (B121459) using an intramolecular Wurtz reaction with sodium. commonorganicchemistry.com For decades, cyclopropane itself was primarily of theoretical interest due to its significant ring strain, though it later found a commercial application as an anesthetic agent in 1929. commonorganicchemistry.com

Over the 20th and into the 21st century, the cyclopropane motif has become recognized as a crucial structural element in a wide array of biologically active molecules, both natural and synthetic. fishersci.atnih.gov Its presence in a molecule can confer a range of biological activities, from insecticidal and antimicrobial to antiviral and antitumor properties. fishersci.atnih.govgoogle.com The rigid structure of the cyclopropane ring is a key factor in its biological efficacy, as it can hold functional groups in a precise three-dimensional arrangement, facilitating optimal interaction with enzyme active sites or cellular receptors. google.com

The incorporation of cyclopropane rings is a well-established strategy in medicinal chemistry. For instance, many modern antibiotics, such as certain quinolones, feature a cyclopropyl group which is critical for their antibacterial activity. google.com In the field of virology, cyclopropane-containing nucleoside analogues have been investigated for their potential as antiviral agents. nih.gov The diverse biological roles of cyclopropane-containing compounds underscore the enduring importance of this simple carbocycle in the development of new therapeutic agents and agrochemicals.

Research Findings on Biologically Active Cyclopropane Derivatives

Compound Class/ExampleBiological Activity/ApplicationReference
PyrethroidsInsecticidal google.com
Quinolone Antibiotics (e.g., Ciprofloxacin)Antibacterial google.com
Methylene-gem-difluorocyclopropane Nucleoside AnaloguesAntiviral (Human Cytomegalovirus), Antineoplastic (Leukemia L1210) nih.gov
(2n-octylcycloprop-1-enyl)-octanoic acidHerbicidal, Antifungal, Antibiotic nih.gov
Cyclopropyl Amides/SulfonesBuilding blocks for drug discovery (enzyme inhibitors) google.com
Derivatives of 2-(alkylsulfanyl)-6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methylpyrimidin-4(3H)-oneAnti-HIV Activity researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2025009-34-9

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

2-(2,2-difluoro-1-methylcyclopropyl)acetic acid

InChI

InChI=1S/C6H8F2O2/c1-5(2-4(9)10)3-6(5,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

HWMQJDXCKMHSFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(F)F)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid and Its Analogues

Strategies for the Construction of the 2,2-Difluoro-1-methylcyclopropane Core

The central challenge in synthesizing the target molecule lies in the construction of the 2,2-difluoro-1-methylcyclopropane ring. This structure is typically assembled via the cycloaddition of a difluorocarbene species to a suitably substituted alkene. The electrophilic nature of difluorocarbene makes it particularly reactive toward electron-rich double bonds. nih.gov Therefore, the choice of both the difluorocarbene precursor and the alkene substrate is critical for a successful synthesis.

The generation of difluorocarbene (:CF2) is the pivotal step in forming the cyclopropane (B1198618) core. Various reagents and methods have been developed to produce this reactive intermediate under conditions compatible with a range of functional groups. rsc.org The carbene, once formed in situ, reacts with an alkene, such as a derivative of 2-methylpropene, in a [2+1] cycloaddition to yield the desired gem-difluorocyclopropane ring system. nih.gov

Key methods for generating difluorocarbene include:

Dehydrohalogenation of Halodifluoromethanes: Classic methods involve the elimination of a hydrogen halide from precursors like chlorodifluoromethane (B1668795) under basic conditions. However, these methods can suffer from low yields due to side reactions between the strong base and the generated carbene. nih.gov

Thermal Decomposition: The pyrolysis of sodium chlorodifluoroacetate at high temperatures (up to 190 °C) can generate difluorocarbene, but the harsh conditions limit its applicability. rwth-aachen.de

Reagents Based on Trifluoromethyl-Silicon: A widely used modern method employs trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. nih.gov In the presence of a catalytic amount of an initiator like sodium iodide (NaI), TMSCF3 serves as a convenient and safe source of difluorocarbene under mild conditions. rwth-aachen.denih.gov This method is noted for its safety, low cost, and broad substrate scope. nih.govorganic-chemistry.org

Fluorosulfonyl-Based Precursors: Reagents such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) are effective difluorocarbene sources. nih.govresearchgate.net MDFA is considered a better choice than TFDA in terms of safety, cost, and ease of handling. nih.gov These reagents generate difluorocarbene under neutral conditions, often requiring heating.

The efficiency of these precursors can vary depending on the substrate and reaction conditions. Continuous flow technology has been applied to the generation of difluorocarbene from TMSCF3, allowing for controlled, safe, and efficient cyclopropanation with short reaction times. organic-chemistry.org

Table 1: Comparison of Selected Difluorocarbene Precursors for Cyclopropanation Reactions
PrecursorActivator/ConditionsKey AdvantagesReference
Dibromodifluoromethane (CBr₂F₂)Zinc dustSuitable for electron-rich alkenes. nih.gov
Trimethyl(trifluoromethyl)silane (TMSCF₃)NaI (catalytic)Safe, low-cost, commercially available, mild conditions, broad scope. rwth-aachen.denih.govorganic-chemistry.org
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA)Heat, high concentrationSafer and more cost-effective than TFDA. nih.gov
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA)NaF / HeatGenerates free difluorocarbene under specific conditions. rwth-aachen.dersc.orgresearchgate.net

Creating the cyclopropane ring with a defined stereochemistry is crucial when synthesizing chiral molecules. Stereoselectivity in difluorocyclopropanation can be controlled through two main strategies: substrate control and catalyst control.

In substrate-controlled approaches, the chirality is embedded within the alkene starting material. For instance, in the related Simmons-Smith cyclopropanation, the reaction of chiral acyclic allylic alcohols can proceed with high diastereoselectivity. wiley-vch.de The existing hydroxyl group directs the cyclopropanating agent to a specific face of the double bond through chelation, thereby controlling the stereochemical outcome. wiley-vch.de This principle of using a directing group within a chiral substrate can be applied to guide the approach of difluorocarbene, influencing the stereochemistry of the resulting cyclopropane ring.

Catalyst-controlled methods, which are a cornerstone of modern asymmetric synthesis, involve the use of a chiral catalyst to induce enantioselectivity in the reaction between an achiral alkene and the carbene source. nih.govdicp.ac.cn This approach will be discussed in more detail in section 2.3.2.

Installation and Derivatization of the Acetic Acid Side Chain

The synthesis of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid requires not only the formation of the cyclopropane ring but also the presence of the acetic acid moiety at the C1 position. A convergent strategy involves performing the cyclopropanation reaction on an alkene that already contains a precursor to the acetic acid side chain.

A common synthetic route involves the following steps:

Selection of Alkene Precursor: An alkene such as ethyl 3-methylbut-3-enoate can be used as the starting material. This substrate contains the requisite four-carbon backbone for the target structure.

Difluorocyclopropanation: Reaction of this alkene with a difluorocarbene source yields the cyclopropanated product, ethyl 2-(2,2-difluoro-1-methylcyclopropyl)acetate.

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This can be achieved under standard acidic or basic conditions to afford the target molecule, this compound. google.com

Alternatively, one could start with 3-methylbut-3-en-1-ol. After cyclopropanation to form (2,2-difluoro-1-methylcyclopropyl)methanol, a two-step oxidation sequence (e.g., Swern or Dess-Martin oxidation to the aldehyde, followed by Pinnick oxidation to the acid) or a direct oxidation using a strong reagent like Jones reagent would furnish the desired acetic acid side chain.

Stereoselective Synthesis of Enantiopure this compound

The production of enantiomerically pure forms of the title compound is of significant interest for applications in medicinal chemistry and materials science. nih.gov This requires synthetic methods that can control the absolute stereochemistry of the chiral center at the C1 position of the cyclopropane ring.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered. wikipedia.orgwilliams.edu For the synthesis of enantiopure this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a precursor molecule. For example, an N-acyloxazolidinone could undergo a diastereoselective alkylation reaction. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched carboxylic acid. williams.edu

Biocatalytic transformations utilize enzymes as catalysts to perform highly stereoselective reactions under mild conditions. researchgate.net A potential biocatalytic strategy to obtain an enantiopure final product is the kinetic resolution of a racemic intermediate. For example, a racemic ester of this compound could be subjected to hydrolysis catalyzed by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester enantiomer from the hydrolyzed acid enantiomer. mdpi.com

Asymmetric catalysis represents one of the most efficient methods for synthesizing chiral compounds. dicp.ac.cn In the context of cyclopropanation, a chiral transition-metal catalyst can mediate the reaction between an alkene and a carbene precursor to produce one enantiomer of the cyclopropane product preferentially. nih.govresearchgate.net

Significant progress has been made in the development of rhodium- and cobalt-catalyzed asymmetric cyclopropanations. nih.govnih.govdicp.ac.cn For the synthesis of chiral difluoroalkyl-substituted cyclopropanes, rhodium catalysis has proven particularly effective. nih.gov Newly designed α,α-difluoro-β-carbonyl ketone N-triftosylhydrazones can serve as difluoroalkyl-substituted carbene precursors. In the presence of a chiral dirhodium catalyst, these carbenes react with alkenes to afford chiral difluoroalkyl-substituted cyclopropanes with high yields and excellent enantioselectivity. nih.gov This method represents a state-of-the-art approach for the enantioselective synthesis of the 2,2-difluoro-1-methylcyclopropane core. The choice of the chiral ligand coordinated to the metal center is critical for achieving high levels of stereocontrol.

Table 2: Examples of Chiral Catalysts in Asymmetric Cyclopropanation
Catalyst SystemCarbene TypeKey FeaturesReference
Chiral Rhodium(II) Complexes (e.g., Rh₂(S-PTAD)₄)Difluoroalkyl-substituted carbenesHigh yield and excellent enantioselectivity for [2+1] cycloaddition. nih.gov
Chiral Cobalt(II) ComplexesNon-stabilized carbenes (from gem-dichloroalkanes)High levels of enantioselectivity for monosubstituted, 1,1-disubstituted, and internal alkenes. Insensitive to electronic effects. nih.govdicp.ac.cn
Engineered Heme Enzymes (e.g., Cytochrome P450)Carbenes from diazo compoundsBiocatalytic approach with high enantioselectivity and reaction rates. researchgate.net

Resolution Techniques for Enantiomeric Separation

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is critical in the pharmaceutical industry as different enantiomers can exhibit distinct pharmacological and toxicological profiles. chiralpedia.comwikipedia.org For carboxylic acids like this compound, the most common resolution strategies involve the formation of diastereomeric salts or chromatographic separation. wikipedia.orglibretexts.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base. libretexts.org The resulting products are diastereomeric salts, which possess different physical properties, such as solubility. chiralpedia.comlibretexts.org This difference allows for their separation by fractional crystallization. chiralpedia.com Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and quinine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with a strong acid to break the salt bond. chiralpedia.com While effective, this method can be laborious and its success is contingent on the differential solubility of the formed diastereomeric salts, which is often unpredictable. wikipedia.org

Chiral Chromatography: Chromatographic techniques offer a powerful alternative for enantiomeric separation. chiralpedia.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are widely used methods. chiralpedia.com These techniques employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.comkhanacademy.org The choice of the CSP and the mobile phase is crucial for achieving effective separation. This method can be applied on both analytical and preparative scales to obtain enantiomerically pure compounds. nih.gov

Below is a table summarizing common resolution techniques applicable to chiral carboxylic acids.

Technique Principle Advantages Disadvantages Common Chiral Agents/Phases
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility. chiralpedia.comwikipedia.orgScalable, cost-effective for large quantities.Success is unpredictable, can be labor-intensive, at least 50% of the material is discarded unless a racemization process is in place. wikipedia.orgBrucine, strychnine, quinine, (R/S)-1-phenylethanamine. libretexts.org
Chiral Chromatography (HPLC, GC, SFC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to separation. chiralpedia.comWidely applicable, high purity achievable, can be automated.Can be expensive, especially for large-scale separations, requires specialized equipment. nih.govPolysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives), Pirkle-type CSPs, macrocyclic antibiotic CSPs.

Advanced Synthetic Strategies and Process Intensification

Modern organic synthesis increasingly focuses on developing more efficient, safer, and scalable processes. Process intensification, particularly through the use of continuous flow chemistry, represents a significant advancement over traditional batch processing for the synthesis of complex molecules like fluorinated cyclopropanes. researchgate.net

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for handling hazardous reagents, and potential for automation and scale-up. researchgate.netmit.edu These benefits are particularly relevant for cyclopropanation reactions, which can be highly exothermic or involve unstable intermediates.

In a typical continuous flow setup, reagents are pumped through reactor coils where the reaction occurs. mit.edu The small dimensions of these reactors (typically micro- or meso-reactors) provide a high surface-area-to-volume ratio, allowing for rapid heating or cooling and excellent temperature control. researchgate.net For the synthesis of fluorinated cyclopropanes, a continuous flow system could involve the in-situ generation of a difluorocarbene species which then reacts with an appropriate olefin substrate. The residence time within the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, optimizing product yield and minimizing byproduct formation. mit.edu Recent studies have demonstrated the successful application of flow chemistry for various cyclopropanation reactions, highlighting its potential for producing these valuable motifs with high efficiency and productivity. mpg.dersc.org For instance, a two-step telescoped continuous flow synthesis has been developed for 1,1-cyclopropane aminoketones, showcasing the capability of flow systems to handle multi-step sequences. mpg.dersc.org

Functionalization of the Cyclopropyl (B3062369) Moiety and Acetic Acid Group

The this compound molecule possesses two key functional handles: the carboxylic acid group and the cyclopropyl ring. Both can be selectively modified to generate a diverse range of derivatives for various applications, particularly as building blocks in medicinal chemistry. thieme-connect.comunl.pt

The carboxylic acid group is one of the most versatile functional groups in organic synthesis. molport.comenamine.net It serves as a precursor for a wide array of other functionalities, making it an ideal anchor point for building block chemistry. molport.com

Key transformations of the carboxylic acid group include:

Amide Formation: Reaction with amines, often facilitated by coupling agents, yields amides. This is one of the most common reactions used in medicinal chemistry to link molecular fragments. molport.comeurekalert.org

Esterification: Reaction with alcohols under acidic conditions or via an acyl halide/anhydride intermediate produces esters. molport.comrsc.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LAH). molport.com

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a more reactive acyl halide, which can then be used in a variety of subsequent reactions. molport.com

These transformations allow the acetic acid side chain to be elaborated into more complex structures, enabling the synthesis of diverse chemical libraries based on the 2-(2,2-difluoro-1-methylcyclopropyl) scaffold. enamine.netnih.gov

Reaction Reagents Product Functional Group Significance
Amide FormationAmine, Coupling Agent (e.g., HBTU)AmideCreation of peptide bonds, linking to other building blocks. molport.commdpi.com
EsterificationAlcohol, Acid CatalystEsterProdrug strategies, modification of solubility. molport.com
ReductionLiAlH₄, BH₃AlcoholIntroduction of a primary alcohol for further functionalization. molport.com
Acyl Halide FormationSOCl₂, (COCl)₂Acyl HalideHighly reactive intermediate for various nucleophilic acyl substitutions. molport.com

While the gem-difluoro group on the cyclopropane ring is generally stable, functionalization of other positions on the ring or the methyl group could provide access to new analogues. Although direct C-H functionalization on such a system is challenging, synthetic strategies can be designed to introduce functionality at earlier stages. For example, the starting olefin used in the cyclopropanation reaction could already contain additional functional groups. Alternatively, radical-based reactions could potentially be employed to functionalize the methyl group. The inherent strain of the cyclopropane ring can also be exploited in ring-opening reactions under specific conditions to yield different carbocyclic or heterocyclic systems. mpg.dethieme-connect.com

Retrosynthetic Analysis of Key this compound Derivatives

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections.

Let's consider a hypothetical key derivative, an amide formed from the parent acid.

Target Molecule: N-Benzyl-2-(2,2-difluoro-1-methylcyclopropyl)acetamide

Retrosynthetic Analysis:

Disconnect the Amide Bond: The most logical first disconnection is the amide bond (C-N bond). This is a reliable and common reaction. This disconnection leads back to the parent carboxylic acid, this compound, and benzylamine, both of which are readily available or accessible.

Disconnect the Acetic Acid Side Chain: The next disconnection breaks the C-C bond between the cyclopropane ring and the acetic acid moiety. This could conceptually arise from the addition of a suitable two-carbon synthon (e.g., an acetate (B1210297) enolate equivalent) to an electrophilic cyclopropyl species.

Disconnect the Cyclopropane Ring: The key step in the synthesis is the formation of the difluorocyclopropane ring. This is typically achieved through a cyclopropanation reaction. The disconnection involves breaking the two C-C bonds of the ring formed during this step. This reveals a substituted alkene (e.g., 2-methyl-3-butenoic acid ester or a related precursor) and a difluorocarbene source (e.g., from sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane).

This analysis suggests a forward synthesis starting from a simple alkene, followed by difluorocyclopropanation, and subsequent elaboration of the side chain to the final carboxylic acid, which can then be converted to various derivatives like the target amide.

Elucidation of Chemical Reactivity and Transformation Pathways of 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that participates in a wide array of reactions. Its reactivity in 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid is generally expected to mirror that of other standard carboxylic acids, although the electron-withdrawing nature of the adjacent difluorocyclopropyl ring may influence reaction rates.

Esterification and Amidation Reactions

Carboxylic acids readily undergo condensation reactions with alcohols and amines to form esters and amides, respectively. libretexts.org These transformations are fundamental in organic synthesis.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester and water. libretexts.org This is a reversible process, and to drive the reaction to completion, it is common to use an excess of the alcohol or to remove water as it is formed. libretexts.org Various methods can be employed, from simple Fischer esterification using catalysts like sulfuric acid to milder conditions involving coupling agents. organic-chemistry.org

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with an amine. libretexts.org Direct heating of the acid and amine can form the amide, but this often requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent to facilitate the reaction under milder conditions. researchgate.net The choice of coupling agent and reaction conditions can be crucial, especially when dealing with sensitive substrates. researchgate.netreddit.com

The table below summarizes common reagents used for these transformations, which are applicable to this compound.

TransformationReagent/CatalystConditionsProduct Type
EsterificationH₂SO₄, R'OHHeat, removal of H₂OEster
EsterificationDCC, DMAP, R'OHRoom TemperatureEster
AmidationThionyl Chloride (SOCl₂), then R'₂NHFormation of acyl chloride intermediateAmide
AmidationEDCI, HOBt, R'₂NHRoom TemperatureAmide

This table presents generally applicable methods for the conversion of carboxylic acids.

Reduction and Oxidation Pathways

Reduction: The carboxylic acid group is one of the more difficult functional groups to reduce. Powerful reducing agents are typically required. For instance, lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2,2-difluoro-1-methylcyclopropyl)ethanol. This process involves the loss of oxygen atoms from the carboxyl group. libretexts.org

Oxidation: Carboxylic acids are generally at a high oxidation state and are resistant to further oxidation. libretexts.org The carbon atom of the carboxyl group is already bonded to two oxygen atoms. Therefore, this compound is not expected to undergo oxidation at the carboxylic acid function under typical conditions. The rest of the molecule, specifically the cyclopropyl (B3062369) ring, is also generally stable to oxidation.

Reactivity of the Difluorocyclopropyl Ring System

The gem-difluorocyclopropane unit is characterized by significant ring strain and unique electronic properties conferred by the fluorine atoms, making it susceptible to specific types of reactions, particularly ring-opening transformations. nih.govcas.cn

Ring-Opening Reactions and Regioselectivity

The combination of ring strain and the powerful electronic effects of the two fluorine atoms makes the difluorocyclopropyl ring prone to cleavage under various conditions, including the presence of Lewis acids or nucleophiles. beilstein-journals.org The regioselectivity of this cleavage—that is, which of the C-C bonds in the ring breaks—is a critical aspect of its reactivity. nih.gov

The cleavage can occur at the bond proximal to the substituent (the C1-C2 bond) or the bond distal to it (the C2-C3 bond). Studies on related gem-difluorocyclopropyl systems have shown that the outcome is highly dependent on the reaction conditions and the nature of the substrate. beilstein-journals.org For example, boron trihalides have been shown to promote the regioselective ring-opening of gem-difluorocyclopropyl ketones, where the proximal bond preferentially cleaves. nih.govresearchgate.net In other systems, such as the acetolysis of (2,2-difluorocyclopropyl)methyl tosylates, the cleavage can occur at either the proximal or distal bond depending on other substituents on the ring. beilstein-journals.org The presence of a methyl group, as in the subject compound, can stabilize an adjacent developing positive charge, influencing the site of bond cleavage. beilstein-journals.org

The table below outlines observed regioselectivity in the ring-opening of analogous difluorocyclopropane systems.

Substrate TypeReagent/ConditionPredominant Bond CleavageReference
gem-Difluorocyclopropyl KetonesBoron Trihalides (e.g., BBr₃)Proximal nih.gov
(2,2-Difluorocyclopropyl)methyl TosylateAcetic Acid (Acetolysis)Proximal beilstein-journals.org
(1-Methyl-2,2-difluorocyclopropyl)methyl TosylateAcetic Acid (Acetolysis)Distal beilstein-journals.org
gem-DifluorocyclopropanesTransition Metal Catalysts (e.g., Pd)Varies (leads to fluoroalkenes) rsc.org

This table illustrates how substituents and reagents control the regioselectivity of ring-opening in related compounds.

Stability and Electronic Effects of Fluorine Substituents

The two fluorine atoms have profound electronic effects on the cyclopropyl ring. nih.gov Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds and influences the adjacent C-C bonds within the ring. beilstein-journals.org This polarization can weaken the distal C-C bond, making it more susceptible to cleavage. beilstein-journals.org

Furthermore, the fluorine atoms increase the strain of the cyclopropane (B1198618) ring compared to its non-fluorinated counterpart. cas.cnnih.gov This enhanced ring strain is a thermodynamic driving force for ring-opening reactions. Despite the inductive withdrawal, fluorine's lone pairs can also exert a stabilizing mesomeric effect (+M) on an adjacent carbocation, which can influence the regioselectivity of ring-opening in cationic intermediates. beilstein-journals.org The gem-difluoro group generally increases the lipophilicity of the molecule compared to a non-fluorinated analogue. beilstein-journals.org

Mechanistic Investigations of Intramolecular Rearrangements

While specific studies on intramolecular rearrangements of this compound are not widely documented, the potential for such reactions exists, particularly through the formation of reactive intermediates. For example, conversion of the carboxylic acid to an acylium ion under Friedel-Crafts conditions could lead to rearrangement. Studies on the related 2,2-difluorocyclopropanecarbonyl chloride have shown that it undergoes an unexpected ring-opening rearrangement to form 3-chloro-3,3-difluoropropyl ketones instead of the expected cyclopropyl ketone. acs.org

This suggests that a similar pathway could be plausible for derivatives of this compound. The mechanism likely involves the formation of a primary cyclopropylmethyl cation, which is unstable and rapidly rearranges via ring-opening to a more stable carbocation, which is then trapped. acs.org Mechanistic investigations of related systems often involve kinetic studies and computational analysis to understand the activation parameters and intermediate structures that govern these complex transformations. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational behavior of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid. The presence of fluorine atoms and multiple chiral centers necessitates a multi-pronged NMR approach.

1H, 13C, 19F, and 2D NMR Techniques for Complex Fluorinated Systems

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of all proton, carbon, and fluorine signals in the molecule.

¹H NMR: The proton NMR spectrum provides initial information about the different proton environments. For instance, the methyl group protons typically appear as a singlet, while the methylene (B1212753) protons of the acetic acid side chain and the cyclopropyl (B3062369) protons exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. The difluorinated carbon of the cyclopropyl ring shows a characteristic triplet due to one-bond carbon-fluorine coupling.

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. ed.ac.uk The two fluorine atoms on the cyclopropyl ring are diastereotopic and therefore exhibit distinct chemical shifts and couplings. semanticscholar.org They typically appear as two separate signals, each split into a doublet of doublets due to geminal F-F coupling and vicinal H-F couplings.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, carbons, and fluorines. For example, ¹H-¹⁹F HETCOR experiments can definitively link proton and fluorine signals that are coupled to each other. ed.ac.uk 2D ¹⁹F-¹³C correlation experiments are also valuable for assigning the ¹⁹F chemical shifts. nih.gov

A representative dataset of NMR chemical shifts for a derivative, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is presented below. While not the exact target molecule, it illustrates the typical chemical shift ranges for similar structural motifs.

Nucleus Chemical Shift (ppm)
¹H3.99
¹⁹F125.1
¹³C55.0, 114.9 (t)
Data for Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. The ¹³C signal at 114.9 ppm is a triplet due to C-F coupling.

Determination of Diastereomeric and Enantiomeric Purity

NMR spectroscopy, often in conjunction with chiral derivatizing agents or chiral solvating agents, can be used to determine the diastereomeric and enantiomeric purity of this compound. nih.govheraldopenaccess.us The formation of diastereomeric derivatives can lead to the separation of NMR signals for the different stereoisomers, allowing for their quantification.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula with a high degree of confidence. This is crucial for confirming the identity of the compound.

MS/MS: Tandem mass spectrometry involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation. nih.gov Analysis of the resulting fragment ions provides valuable information about the molecule's structure. For carboxylic acids like this compound, common fragmentation pathways include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavages within the cyclopropyl ring. libretexts.orgmiamioh.edu

A hypothetical fragmentation pattern for this compound is outlined in the table below.

Fragment Ion (m/z) Proposed Structure/Loss
[M+H]⁺ - 18Loss of H₂O
[M+H]⁺ - 45Loss of COOH
Further fragmentsCleavage of the cyclopropyl ring

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.netnih.govspringernature.com By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, a three-dimensional model of the molecule can be generated. This provides unambiguous information about the spatial arrangement of all atoms, confirming the absolute configuration of the chiral centers. soton.ac.uk Furthermore, X-ray crystallography reveals the preferred conformation of the molecule in the solid state.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the primary technique for determining the enantiomeric excess (e.e.) of a sample of this compound. heraldopenaccess.usgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

High-performance liquid chromatography (HPLC) with a chiral column is a common approach. heraldopenaccess.us The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Stationary Phase Chiral Stationary Phase (e.g., polysaccharide-based, cyclodextrin-based)
Mobile Phase A mixture of organic solvents (e.g., hexane, isopropanol) and additives
Detection UV or Mass Spectrometry
Output Chromatogram showing separated peaks for each enantiomer

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of "this compound". By probing the vibrational modes of its constituent chemical bonds, these spectroscopic methods provide detailed information about the molecule's functional groups and can offer insights into mechanistic pathways of reactions in which it participates. The vibrational spectrum of this compound is primarily characterized by the distinct contributions from the carboxylic acid moiety and the 2,2-difluoro-1-methylcyclopropyl ring system.

The carboxylic acid functional group gives rise to several characteristic and readily identifiable bands in the IR and Raman spectra. The most prominent of these is the O-H stretching vibration, which, due to strong intermolecular hydrogen bonding in the dimeric form typical of carboxylic acids, appears as a very broad and intense absorption band in the IR spectrum, generally spanning the range of 3300 to 2500 cm⁻¹. libretexts.orgnih.govspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations from the methyl and methylene groups.

The carbonyl (C=O) stretching vibration of the carboxylic acid is another key diagnostic feature, typically observed as a strong, sharp band in the IR spectrum. libretexts.orgspectroscopyonline.com For saturated aliphatic carboxylic acids, this band is located in the region of 1760-1690 cm⁻¹. libretexts.org The precise position can be influenced by hydrogen bonding; in the dimeric state, the absorption is typically found around 1710 cm⁻¹. spectroscopyonline.com

The difluorocyclopropyl group introduces several unique vibrational modes. The carbon-fluorine (C-F) bonds are associated with strong IR absorptions. Based on studies of 1,1-difluorocyclopropane, the symmetric and asymmetric C-F stretching vibrations are expected to be found in the region of 1200-1000 cm⁻¹. researchgate.net The cyclopropyl ring itself possesses characteristic vibrational modes, including ring deformation (breathing) and CH₂ scissoring, wagging, and twisting modes. The presence of the gem-difluoro and methyl substituents, along with the acetic acid side chain, will influence the exact frequencies of these ring modes compared to unsubstituted cyclopropane (B1198618). For instance, marker bands for a cyclopropyl ring in fatty acids have been identified via Raman spectroscopy at approximately 2992, 1222, and 942 cm⁻¹. researchgate.net

The coupling of vibrations between the cyclopropyl ring and the carboxylic acid group, as well as the influence of the methyl group, leads to a complex fingerprint region (below 1500 cm⁻¹) in the vibrational spectra. This region contains a high density of peaks corresponding to various bending and stretching vibrations, making it unique for this specific molecule and useful for definitive identification.

While detailed mechanistic studies utilizing vibrational spectroscopy specifically on "this compound" are not extensively documented in publicly available literature, the technique is broadly applicable. For example, IR spectroscopy can be used to monitor the progress of reactions involving the carboxylic acid group, such as esterification or amide formation, by observing the disappearance of the broad O-H band and the shift in the C=O stretching frequency. Similarly, changes in the vibrational modes of the difluorocyclopropyl ring could indicate its participation in a reaction, such as ring-opening, where the characteristic ring deformation bands would disappear.

The following tables summarize the expected characteristic vibrational frequencies for the key functional groups in "this compound" based on data from analogous compounds.

Interactive Data Table: Characteristic Infrared (IR) Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)IntensityNotes
O-H StretchCarboxylic Acid (dimer)3300 - 2500Broad, StrongCharacteristically broad due to extensive hydrogen bonding. libretexts.orgnih.govspectroscopyonline.com
C-H Stretch (sp³)Methyl, Methylene3000 - 2850Medium to StrongOverlaps with the broad O-H stretch.
C=O StretchCarboxylic Acid (dimer)~1710Strong, SharpA key diagnostic peak for the carbonyl group in a hydrogen-bonded dimer. spectroscopyonline.com
C-F Asymmetric & Symmetric Stretchgem-Difluoro1200 - 1000StrongBased on data for 1,1-difluorocyclopropane. researchgate.net
C-O StretchCarboxylic Acid1320 - 1210MediumOften coupled with other vibrations. libretexts.org
O-H Bend (in-plane)Carboxylic Acid1440 - 1395MediumMay be obscured by C-H bending bands. libretexts.org
O-H Bend (out-of-plane)Carboxylic Acid950 - 910Broad, MediumAnother characteristic band for carboxylic acid dimers. libretexts.org
Cyclopropyl Ring DeformationCyclopropane RingVariableWeak to MediumSpecific frequencies are sensitive to substitution. Marker bands for similar structures exist. researchgate.net

Interactive Data Table: Characteristic Raman Scattering Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)IntensityNotes
C-H Stretch (sp³)Methyl, Methylene3000 - 2850StrongTypically strong in Raman spectra.
C=O StretchCarboxylic Acid~1670Weak to MediumGenerally weaker in Raman than in IR for carboxylic acids. s-a-s.org
Cyclopropyl Ring BreathingCyclopropane Ring~1222StrongA strong, polarized band is characteristic of the cyclopropyl ring breathing mode. researchgate.net
C-F Stretchgem-Difluoro1200 - 1000MediumC-F stretches are active in both IR and Raman.
C-C Stretch (Ring and Chain)Cyclopropane, Acetic Acid1200 - 800Medium to StrongA complex region with contributions from various C-C bonds.
Cyclopropyl Ring DeformationCyclopropane Ring~942MediumCorresponds to ring deformation modes, identified as a marker band in related compounds. researchgate.net

Computational and Theoretical Investigations of 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations serve as a powerful tool for investigating molecular properties at the electronic level. scribd.com These methods, grounded in the principles of quantum mechanics, can predict molecular geometries, reaction energetics, and various spectroscopic properties, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the mechanisms of chemical reactions. nih.govmdpi.com For 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid, DFT calculations can be employed to map out potential reaction pathways, such as deprotonation of the carboxylic acid or reactions involving the cyclopropyl (B3062369) ring. By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of these pathways can be determined.

For instance, a hypothetical DFT study on the acid-catalyzed ring-opening of the cyclopropyl group would involve locating the transition state structures and calculating the associated activation energy barriers. Such calculations provide a quantitative understanding of the molecule's stability and reactivity under specific conditions.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Reaction Pathway

Reaction StepSpeciesRelative Energy (kJ/mol)
1Reactant (Protonated Acid)0.0
2Transition State 1 (Ring Opening)+85.2
3Intermediate (Carbocation)+45.7
4Transition State 2 (Rearrangement)+60.1
5Product-15.3
Note: The data in this table is representative and intended for illustrative purposes to show the type of results generated from DFT studies.

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties of Fluorine

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy and distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). libretexts.orgpku.edu.cn

An FMO analysis of this compound would reveal the molecule's reactive sites. The HOMO is likely localized around the carboxylic acid group, indicating its potential for nucleophilic attack or deprotonation. The LUMO, conversely, would indicate sites susceptible to receiving electrons. The two fluorine atoms exert a strong influence on the electronic structure due to their high electronegativity. They withdraw electron density from the cyclopropyl ring, which can lower the energy of the LUMO, potentially increasing the electrophilicity of the ring system.

Table 2: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-7.2Primarily located on the oxygen atoms of the carboxylic acid group.
LUMO+1.5Distributed across the σ*-orbitals of the C-F and C-C bonds of the cyclopropyl ring.
HOMO-LUMO Gap8.7Indicates high kinetic stability.
Note: The data in this table is representative and for illustrative purposes only.

Conformational Analysis and Molecular Dynamics (MD) Simulations

While quantum chemical calculations often focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. fraserlab.commdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities.

Solvent Effects on Conformation and Reactivity

The conformation of a molecule, particularly one with flexible groups like the acetic acid side chain, can be significantly influenced by its environment. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. semanticscholar.org Studies on similar carboxylic acids have shown that the conformational equilibrium can shift depending on the solvent's polarity and hydrogen-bonding capabilities. researchgate.net In a polar, protic solvent like water, the carboxylic acid group would engage in hydrogen bonding, stabilizing conformations that maximize these interactions. In a nonpolar solvent, intramolecular interactions would play a more dominant role in determining the preferred shape. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of its reactive sites.

Dynamic Behavior of the Cyclopropyl Ring System

The cyclopropyl ring, while rigid, is not static. Its atoms are subject to vibrational and rotational motions. MD simulations can track these dynamics on a femtosecond timescale. For this specific molecule, simulations would reveal the characteristic vibrational frequencies of the C-F bonds and the rotational behavior of the methyl group. Understanding the dynamic stability of the strained three-membered ring is crucial, as these motions can be precursors to ring-opening reactions. The simulations would provide a detailed picture of the flexibility and structural fluctuations of the difluoro-methylcyclopropyl moiety under thermal conditions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. arxiv.orgresearchgate.net DFT and other quantum mechanical methods can calculate parameters that correspond to various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govresearchgate.net

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, as well as IR vibrational frequencies. These predicted spectra serve as a powerful aid in structural elucidation. By comparing the calculated parameters with experimentally measured spectra, the accuracy of the computational model can be validated. Discrepancies between predicted and experimental data can point to subtle structural or environmental effects not captured by the theoretical model, leading to a more refined understanding of the molecule.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Carboxyl (C=O)175.4174.9
Quaternary Cyclopropyl (C-CH₃)35.234.8
Difluoro Cyclopropyl (CF₂)110.8 (t)111.2 (t)
Methyl (CH₃)18.919.3
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the validation process.

Molecular Docking and Ligand-Protein Interaction Simulations

No molecular docking or ligand-protein interaction simulation studies specifically investigating this compound are available in the public domain.

Binding Site Analysis within Theoretical Models for Molecular Recognition

Without target identification and docking studies, there is no information on the potential binding sites for this compound within any theoretical protein models.

Energetic Contributions to Ligand-Target Interactions

A breakdown of the energetic contributions, such as electrostatic, van der Waals, and hydrogen bonding interactions, between this compound and any potential biological target is not possible without the foundational simulation data.

Future computational research would be necessary to elucidate the potential therapeutic applications and mechanisms of action of this compound. Such studies would involve identifying a potential biological target, followed by rigorous molecular docking, molecular dynamics simulations, and binding free energy calculations to understand its interaction profile at a molecular level.

An in-depth analysis of the structure-activity relationships (SAR) of analogues of this compound is crucial for optimizing their biological activity. This investigation systematically explores how modifications to the chemical structure influence the compound's interaction with biological targets.

Molecular Mechanism of Action Studies: Interaction of 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid with Biological Systems in Vitro/cellular Level

Enzyme Inhibition/Activation Mechanisms of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid and its Derivatives

No studies were identified that investigated the enzyme inhibition or activation mechanisms of this compound or its direct derivatives.

Kinetic Studies of Enzyme-Substrate/Inhibitor Interactions

There are no available kinetic studies describing the interaction between this compound and any enzyme. Therefore, data on parameters such as inhibition constants (Kᵢ), IC₅₀ values, or the type of inhibition (e.g., competitive, non-competitive) are not available.

Identification of Covalent and Non-Covalent Interactions at the Active Site

No research was found that elucidates the specific covalent or non-covalent interactions between this compound and the active site of any enzyme or protein target.

Receptor Binding and Signaling Pathway Modulation at the Molecular Level

There is no information in the public domain regarding the binding of this compound to any specific receptors or its ability to modulate any signaling pathways at the molecular level.

Competitive Binding Assays (In Vitro)

No in vitro competitive binding assays have been reported for this compound. As such, there is no data on its affinity for any receptors or its ability to displace known ligands.

Characterization of Specific Molecular Targets for this compound

Specific molecular targets for this compound have not been characterized or reported in the scientific literature.

Cell-Based Assays for Mechanistic Pathway Elucidation (excluding cell viability, toxicity, or therapeutic effects)

No cell-based assays aimed at elucidating the mechanistic pathway of this compound, exclusive of toxicity or therapeutic effects, were found.

Compound Names Mentioned

Metabolic Transformations and Biotransformation Pathways of 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid

Identification of Enzymatic Oxidation Pathways and Their Mechanisms

Enzymatic oxidation represents a primary route for the metabolism of many xenobiotics, catalyzed predominantly by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com These reactions typically involve the hydroxylation of aliphatic or aromatic C-H bonds, N-dealkylation, O-dealkylation, and sulfoxidation. chemisgroup.us For 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid, several oxidative pathways can be postulated.

The structural features of this compound—namely the cyclopropyl (B3062369) ring and the methyl group—present potential sites for CYP-mediated oxidation. The general mechanism of CYP-catalyzed reactions involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a highly reactive ferryl-oxo intermediate that acts as a potent oxidizing agent. nih.gov

While cyclopropyl groups can be metabolically stable, they are also susceptible to oxidation. nih.gov This can occur at the methyl group attached to the cyclopropyl ring, leading to a primary alcohol metabolite. Further oxidation of this alcohol could yield an aldehyde and subsequently a carboxylic acid.

Another potential, though less common, site of oxidation is the cyclopropyl ring itself. This can lead to the formation of hydroxylated cyclopropyl derivatives. In some instances, CYP-mediated oxidation of a cyclopropyl ring can lead to ring-opening, forming reactive intermediates. However, the presence of the gem-difluoro group on the cyclopropyl ring in this compound is expected to increase the metabolic stability of the ring, making ring-opening less likely. Fluorine substitution is a common strategy in drug design to block metabolic oxidation at specific positions.

Putative CYP-mediated oxidative metabolites of this compound are detailed in the table below.

Parent Compound Potential Metabolite Metabolic Reaction Enzyme System
This compound2-(2,2-difluoro-1-(hydroxymethyl)cyclopropyl)acetic acidMethyl group hydroxylationCytochrome P450
2-(2,2-difluoro-1-(hydroxymethyl)cyclopropyl)acetic acid2-(2,2-difluoro-1-formylcyclopropyl)acetic acidOxidation of primary alcoholAlcohol dehydrogenase/CYP
2-(2,2-difluoro-1-formylcyclopropyl)acetic acid2-(1-carboxy-2,2-difluorocyclopropyl)acetic acidOxidation of aldehydeAldehyde dehydrogenase

Conjugation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a prime target for Phase II conjugation reactions. researchgate.net These reactions involve the attachment of polar endogenous molecules, which significantly increases the water solubility of the xenobiotic, thereby facilitating its renal or biliary excretion. wikipedia.org

Glucuronidation is a major conjugation pathway for compounds containing a carboxylic acid moiety. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the activated cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of the substrate. nih.gov This results in the formation of an acyl glucuronide, a highly water-soluble conjugate. The glucuronidation of various 2-arylpropionic acids has been demonstrated in liver microsomes. nih.gov

Sulfation is another important conjugation reaction for xenobiotics, catalyzed by sulfotransferases (SULTs). This pathway involves the transfer of a sulfonate group from the activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a suitable acceptor group. While sulfation is more common for phenols and alcohols, carboxylic acids can also undergo this transformation, although it is generally a less prominent pathway compared to glucuronidation for this functional group.

Parent Compound Conjugate Conjugation Reaction Enzyme Family
This compound2-(2,2-difluoro-1-methylcyclopropyl)acetyl-β-D-glucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)
This compound2-(2,2-difluoro-1-methylcyclopropyl)acetyl sulfateSulfationSulfotransferases (SULTs)

Hydrolytic Transformations of Derived Esters or Amides

Should this compound be administered as a prodrug in the form of an ester or amide, these derivatives would be subject to hydrolysis to release the active carboxylic acid. chemguide.co.uk This hydrolysis is typically catalyzed by various esterases and amidases present in the plasma, liver, and other tissues. youtube.com

Acid-catalyzed hydrolysis of esters involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk Base-catalyzed hydrolysis, also known as saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org Enzymatic hydrolysis by esterases follows a similar mechanism, often involving a serine residue in the active site. Cyclopropanecarboxylic acid esters have been investigated as potential prodrugs and have shown enhanced hydrolytic stability in some cases. nih.gov

The hydrolysis of an amide bond is generally more difficult than that of an ester and often requires more forcing conditions or specific enzymatic catalysis by amidases.

Characterization of Metabolite Structures using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are crucial steps in understanding the biotransformation of a compound. nih.gov A combination of sophisticated analytical techniques is typically employed for this purpose.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone of metabolite identification. ijpras.comnih.gov HRMS provides accurate mass measurements, which can be used to determine the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that offer valuable structural information. libretexts.orgcdnsciencepub.comlibretexts.org For this compound, characteristic fragmentation would likely involve the loss of water and cleavage of the bond between the cyclopropyl ring and the acetic acid side chain.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the definitive structural characterization of metabolites. nih.gov Due to the presence of fluorine in the molecule, 19F NMR spectroscopy would be a particularly valuable technique. rsc.orgpsu.edursc.orgnih.gov 19F NMR offers high sensitivity and a large chemical shift range, making it ideal for detecting and identifying fluorinated metabolites in complex biological matrices with minimal background interference. rsc.orgnih.gov Proton (1H) and carbon (13C) NMR, including two-dimensional techniques like COSY, HSQC, and HMBC, would also be essential for complete structural assignment.

Analytical Technique Application in Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.
Tandem Mass Spectrometry (MS/MS)Provides fragmentation patterns for structural elucidation.
Liquid Chromatography (LC)Separation of metabolites from the biological matrix and from each other.
1H and 13C Nuclear Magnetic Resonance (NMR)Provides detailed information on the carbon-hydrogen framework of metabolites.
19F Nuclear Magnetic Resonance (NMR)Highly specific for the detection and identification of fluorinated metabolites.

Applications of 2 2,2 Difluoro 1 Methylcyclopropyl Acetic Acid As a Building Block in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Analogues of Natural Products

Following a comprehensive review of scientific literature and patent databases, no specific examples were found detailing the use of 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid as a direct building block for the synthesis of fluorinated analogues of natural products. While the incorporation of gem-difluorocyclopropane rings into bioactive molecules is a known strategy for creating analogues of natural substances like nucleosides, the direct utilization of this specific acid for such purposes is not documented in available research.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The primary documented application of this compound is as a crucial precursor in the synthesis of advanced agrochemical intermediates. Its utility is prominently highlighted in patent literature from Bayer CropScience, where it serves as a key starting material for producing a class of spiro-substituted pyrrolidine-dione derivatives, which are valuable as insecticides.

The synthesis involves converting the carboxylic acid into an acid chloride, which then undergoes a multi-step reaction sequence. A key transformation is the reaction of the corresponding acyl chloride with specific isatin (B1672199) derivatives to form spiropyrrolidine-3,3'-oxindoles. These complex heterocyclic structures are the core of certain insecticidal compounds. The 2-(2,2-difluoro-1-methylcyclopropyl) group is an essential part of the final molecule's pharmacophore.

Table 1: Synthesis Pathway from this compound to Agrochemical Intermediates

Step Reactant(s) Key Transformation Product Type
1 This compound, Thionyl chloride Formation of Acid Chloride Acyl Halide Intermediate

This pathway demonstrates the compound's role as a specialized building block, enabling the construction of intricate molecular architectures required for modern crop protection agents.

Utilization in the Preparation of Chemical Probes for Biological Research

A thorough search of scientific and patent literature did not yield any specific instances of this compound being utilized in the preparation of chemical probes for biological research. Chemical probes are specialized molecules used to study biological systems, and while fluorinated compounds are often used in their design (e.g., for ¹⁹F-NMR studies), the application of this particular acid for creating such tools is not described in the available literature.

Integration into Novel Scaffold Design for Chemical Libraries

There is no direct evidence in the reviewed literature of this compound being integrated into novel scaffold designs for the creation of chemical libraries. The gem-difluorocyclopropane moiety is recognized as an important component for drug discovery due to its unique conformational and electronic properties. However, specific research detailing the systematic use of this compound to generate diverse molecular scaffolds for high-throughput screening libraries has not been published.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes with Enhanced Efficiency, Sustainability, and Atom Economy

Future research into 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid will likely prioritize the development of innovative synthetic pathways that are not only efficient but also environmentally sustainable. Current synthetic strategies for cyclopropane (B1198618) rings and fluorinated compounds often rely on multi-step processes that may involve hazardous reagents and generate significant waste. The principles of green chemistry will guide the next generation of syntheses.

Key areas of focus will include:

Catalytic Methods: Developing novel transition-metal-catalyzed or organocatalytic methods for the direct construction of the difluoromethylcyclopropane ring could drastically improve atom economy and reduce the number of synthetic steps.

Flow Chemistry: Implementing continuous flow processes can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to traditional batch methods.

Biocatalysis: The use of enzymes to perform key transformations could provide unparalleled stereoselectivity under mild, aqueous conditions, significantly improving the sustainability of the synthesis.

Alternative Fluorinating Agents: Research into safer and more efficient fluorinating reagents to replace traditional, more hazardous ones is a critical area for advancement in organofluorine chemistry.

By focusing on these areas, chemists can create pathways to this compound and its analogues that are more cost-effective, safer, and have a minimal environmental footprint.

Exploration of New Biological Targets and Molecular Interaction Mechanisms

The distinct physicochemical properties imparted by the gem-difluorocyclopropyl group—such as altered lipophilicity, metabolic stability, and conformational rigidity—make this scaffold a compelling candidate for medicinal chemistry. While the specific biological targets of this compound are not yet fully elucidated, its structure suggests potential for interaction with a variety of biological systems. The presence of fluorinated cyclopropane motifs in compounds with known anti-inflammatory and antiviral activities suggests promising avenues for investigation. nih.govresearchgate.netnih.govresearchgate.net

Future research should systematically screen this compound and its derivatives against a broad range of biological targets, including:

Enzymes (e.g., kinases, proteases, synthases)

G-protein coupled receptors (GPCRs)

Ion channels

Nuclear receptors

Once a biological activity is identified through phenotypic screening, a crucial next step will be target deconvolution to identify the specific molecular target and elucidate the mechanism of action. This understanding is fundamental for optimizing the compound's structure to enhance potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and chemical synthesis. rsc.orgnih.gov These computational tools can dramatically accelerate the research and development process for molecules like this compound.

Emerging applications in this domain include:

De Novo Design: Generative AI models can design novel derivatives of the core scaffold, optimized for predicted binding affinity to a specific biological target, improved pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), or enhanced synthetic accessibility.

Target Prediction: ML algorithms can analyze the structure of the compound and predict its most likely biological targets from vast databases of known protein structures and ligand interactions. nih.gov

Retrosynthetic Analysis: AI platforms can propose novel and efficient synthetic routes, helping chemists overcome complex synthetic challenges and identify more sustainable pathways. rsc.org

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can accurately predict the physicochemical and biological properties of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates.

By leveraging these computational approaches, researchers can explore the chemical space around this scaffold more efficiently, reducing the time and cost associated with traditional trial-and-error methods.

Advances in Analytical Techniques for Deeper Mechanistic Understanding

A profound understanding of how this compound interacts with biological systems at a molecular level is critical for its development. Advances in analytical instrumentation provide powerful tools to uncover these mechanisms. nih.gov

Future investigations will rely on a suite of sophisticated techniques to provide a holistic view of the compound's behavior. These methods allow for the direct observation of molecular interactions, conformational changes, and target engagement in physiologically relevant conditions. mdpi.com

Analytical TechniqueApplication for this compoundKey Insights Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Studying protein-ligand interactions in solution. 19F-NMR is particularly useful for observing the fluorine atoms directly. nih.govnih.govBinding affinity, kinetics, identification of the binding site on the target protein, and ligand-induced conformational changes. rsc.orgacs.org
Mass Spectrometry (MS) Identifying protein targets from complex cell lysates (e.g., via chemical proteomics or thermal shift assays) and characterizing binding. nih.govdrugtargetreview.comdanaher.comUnbiased target identification, confirmation of covalent or non-covalent binding, and analysis of drug metabolites. criver.comeuropeanpharmaceuticalreview.com
X-ray Crystallography / Cryo-Electron Microscopy (Cryo-EM) Determining the high-resolution, three-dimensional structure of the compound bound to its biological target. nih.govPrecise atomic-level details of the binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the basis for structure-activity relationships.
Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) Quantifying the thermodynamics and kinetics of the binding interaction between the compound and its target.Binding affinity (KD), stoichiometry, enthalpy (ΔH), and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.

Expansion of this compound Chemistry into Materials Science and Agrochemical Research

The utility of the this compound scaffold is not necessarily limited to pharmaceuticals. The unique properties conferred by the fluorinated cyclopropane moiety could be harnessed in other areas of chemical science.

Agrochemical Research: Organofluorine compounds are of significant importance in the agrochemical industry. nih.govresearchgate.net The introduction of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target in pests or plants. The this compound structure could serve as a novel building block for the design of next-generation herbicides, fungicides, or insecticides with potentially new modes of action or improved environmental profiles. researchgate.netnih.gov

Materials Science: While more speculative, the unique combination of rigidity from the cyclopropane ring and polarity from the difluoro and carboxylic acid groups could be explored in the development of novel materials. Potential applications might include its use as a monomer for specialty polymers, a component in liquid crystal displays, or as a building block for functional materials where precise conformational control and electronic properties are desired. Future research could investigate the polymerization of derivatives or their self-assembly properties to create new materials with unique characteristics.

Q & A

Q. What are the optimal synthetic routes for 2-(2,2-difluoro-1-methylcyclopropyl)acetic acid, and how can purity be maximized?

The synthesis of cyclopropane-containing fluorinated compounds typically involves cyclopropanation reactions, such as the Simmons-Smith reaction, using difluoro-substituted precursors. For example, trifluoromethylated intermediates can be coupled with cyclopropane-forming reagents under palladium catalysis to construct the difluoro-methylcyclopropyl backbone . Purification via gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate) is recommended to isolate the product with >98% purity, as demonstrated in analogous fluorinated acetic acid syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • 19F NMR : Critical for identifying the chemical environment of fluorine atoms, particularly to distinguish between geminal (2,2-difluoro) and vicinal fluorine substituents .
  • X-ray crystallography : Resolves the stereochemistry of the cyclopropane ring and confirms the spatial arrangement of the difluoro and methyl groups. For example, single-crystal studies on related cyclopropane derivatives validated bond angles and ring strain effects .
  • LC-MS : Ensures molecular weight confirmation and detects trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound, particularly in neurological or anti-inflammatory contexts?

  • In vitro assays : Use enzyme inhibition studies (e.g., cyclooxygenase COX-1/COX-2) to assess anti-inflammatory potential, leveraging structural similarities to fluorinated phenylacetic acids known to interact with these targets .
  • Cellular models : Test neuroprotective effects in oxidative stress models (e.g., SH-SY5Y cells) with dose-response curves. Include controls with non-fluorinated analogs to isolate the role of fluorine substituents .

Q. How can contradictions in pharmacological data between this compound and its structural analogs be resolved?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing difluoro with chloro or varying methyl group positions) to isolate functional group contributions. For instance, Ev2 demonstrated that fluorine position (ortho vs. para) significantly alters receptor binding affinity in related compounds .
  • Computational docking : Use molecular docking (AutoDock Vina) to predict interactions with target proteins, comparing binding energies of analogs .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound under physiological conditions?

  • Density Functional Theory (DFT) : Calculate cyclopropane ring strain and electron-withdrawing effects of fluorine atoms on the acetic acid moiety. Studies on similar fluorinated cyclopropanes revealed reduced ring strain due to electron-deficient substituents .
  • Molecular Dynamics (MD) simulations : Model solubility in aqueous buffers by analyzing hydrogen-bonding interactions between the carboxylic acid group and water molecules .

Q. How can researchers address challenges in stereochemical synthesis, such as enantioselective formation of the cyclopropane ring?

  • Chiral catalysts : Employ asymmetric catalysis (e.g., Rh(II)/Josiphos ligands) to control stereochemistry during cyclopropanation, as validated in enantioselective syntheses of fluorinated cyclopropane derivatives .
  • Chiral HPLC : Separate enantiomers using amylose-based columns and validate purity via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should discrepancies in reported bioactivity between in vitro and in vivo studies be investigated?

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to assess if rapid degradation in vivo reduces efficacy. Fluorinated compounds often exhibit enhanced metabolic resistance, but methylcyclopropyl groups may introduce steric hindrance .
  • Toxicokinetic studies : Compare tissue distribution and half-life across species (rodents vs. primates) to identify species-specific metabolism .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for yield improvement .
  • Biological assays : Include positive controls (e.g., aspirin for anti-inflammatory studies) and validate results across multiple cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.